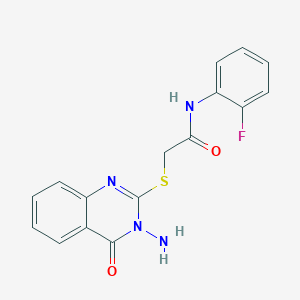![molecular formula C21H19N3O2 B299545 N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide, also known as PEN, is a chemical compound that has been studied extensively for its potential use in scientific research. PEN is a derivative of nicotinamide and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or enzymes in cells. This binding can lead to changes in cellular signaling pathways, gene expression, and other cellular processes. Further research is needed to fully elucidate the mechanism of action of N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide.
Biochemical and Physiological Effects:
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide has been shown to have a range of biochemical and physiological effects, including the ability to modulate cellular signaling pathways, inhibit the activity of certain enzymes, and induce apoptosis in cancer cells. These effects make N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide a potentially valuable tool for studying cellular processes and developing new therapies for diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide is its high selectivity and sensitivity, which make it a valuable tool for studying specific cellular processes and interactions. However, there are also limitations to the use of N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide in lab experiments, including the need for specialized equipment and expertise to synthesize and work with the compound, as well as the potential for off-target effects and toxicity at high concentrations.
将来の方向性
There are many potential future directions for research on N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide, including further exploration of its mechanism of action, development of new synthetic methods for the compound, and investigation of its potential therapeutic applications in a range of diseases. Additionally, there is potential for the use of N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide in combination with other compounds or therapies to enhance their effectiveness. Overall, the study of N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide holds great promise for advancing our understanding of cellular processes and developing new treatments for a range of diseases.
合成法
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide can be synthesized through a multi-step process involving the reaction of nicotinamide with 4-aminobenzoic acid, followed by the addition of 2-phenylethylamine and subsequent purification steps. The resulting compound has been shown to have high purity and stability, making it suitable for use in scientific research.
科学的研究の応用
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for imaging studies, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for a range of diseases. N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide has been shown to have high selectivity and sensitivity, making it a valuable tool for researchers in a range of fields.
特性
分子式 |
C21H19N3O2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-[4-(2-phenylethylcarbamoyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(23-14-12-16-5-2-1-3-6-16)17-8-10-19(11-9-17)24-21(26)18-7-4-13-22-15-18/h1-11,13,15H,12,14H2,(H,23,25)(H,24,26) |
InChIキー |
GIWWFXBLEIHLRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
溶解性 |
4.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)

![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)



![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)

